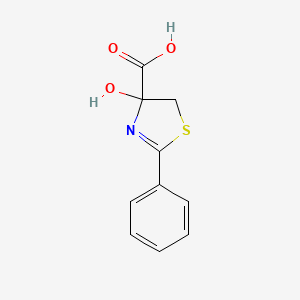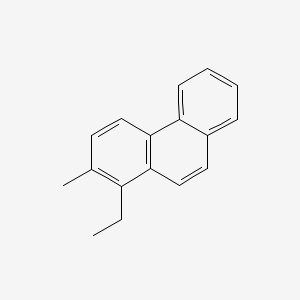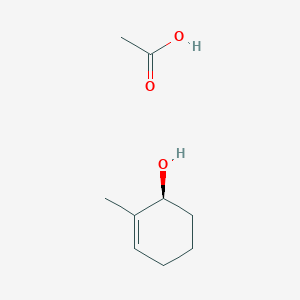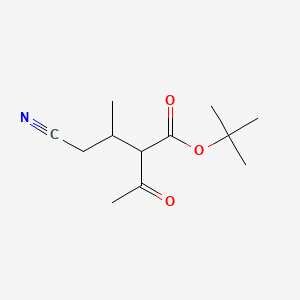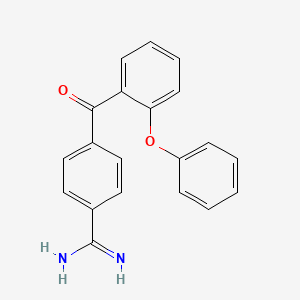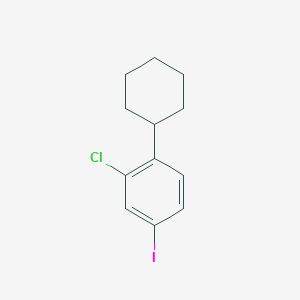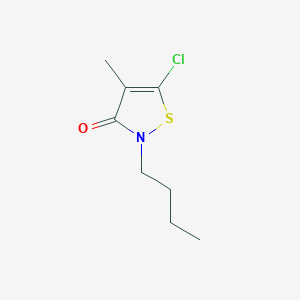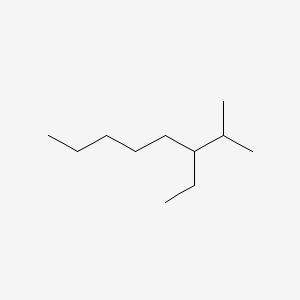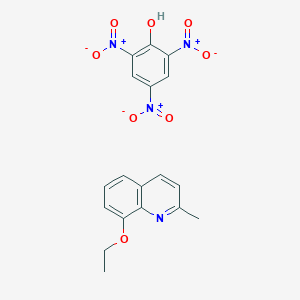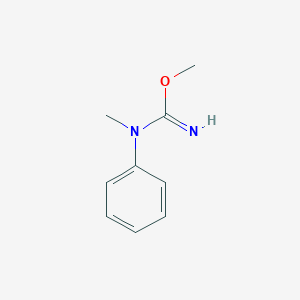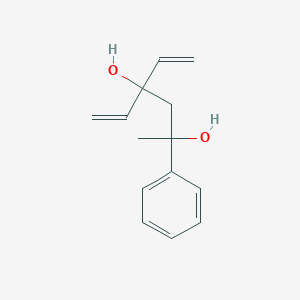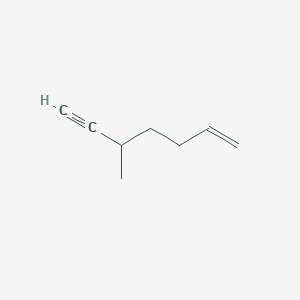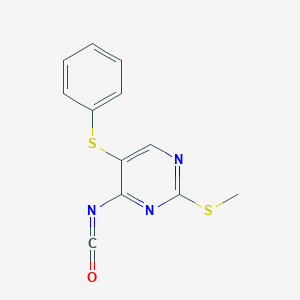![molecular formula C8H12N2O3 B14551953 6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one CAS No. 62091-87-6](/img/structure/B14551953.png)
6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a hydroxy group, a methyl group, and an isopropyl ether group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2-hydroxy-4(3H)-pyrimidinone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isopropyl ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl ether group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides, nucleophiles like sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Formation of 6-oxo-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one
Reduction: Formation of 6-hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-ol
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used
Scientific Research Applications
6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-hydroxy-4(3H)-pyrimidinone: Lacks the isopropyl ether group.
6-Hydroxy-5-methyl-2-[(methyl)oxy]pyrimidin-4(3H)-one: Contains a methyl ether group instead of an isopropyl ether group.
6-Hydroxy-5-methyl-2-[(ethyl)oxy]pyrimidin-4(3H)-one: Contains an ethyl ether group instead of an isopropyl ether group.
Uniqueness
The uniqueness of 6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl ether group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62091-87-6 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-2-propan-2-yloxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O3/c1-4(2)13-8-9-6(11)5(3)7(12)10-8/h4H,1-3H3,(H2,9,10,11,12) |
InChI Key |
GAIKCYRNIDTCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)OC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


